Cas no 20608-89-3 (3-(Thiophen-3-yl)benzoic acid)

3-(Thiophen-3-yl)benzoic acid is a heteroaromatic carboxylic acid derivative featuring a thiophene ring linked to a benzoic acid moiety. This compound is valued for its versatile reactivity, serving as a key intermediate in organic synthesis and pharmaceutical applications. The thiophene ring enhances electronic properties, making it useful in materials science, particularly for conjugated systems and organic semiconductors. Its carboxylic acid group allows for further functionalization, enabling the synthesis of esters, amides, and other derivatives. The compound exhibits good stability under standard conditions and is compatible with a range of cross-coupling reactions, facilitating its use in the development of advanced molecular architectures.
3-(Thiophen-3-yl)benzoic acid structure
3-(Thiophen-3-yl)benzoic acid structure
Product Name:3-(Thiophen-3-yl)benzoic acid
CAS No:20608-89-3
MF:C11H8O2S
MW:204.245021820068
MDL:MFCD04039153
CID:241342
PubChem ID:4047610
Update Time:2025-11-07

3-(Thiophen-3-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Thiophen-3-yl)benzoic acid
    • 3-(THIEN-3-YL)BENZOIC ACID
    • 3-Thien-3-ylbenzoic acid
    • 3-thiophen-3-ylbenzoic acid
    • Benzoic acid,3-(3-thienyl)-
    • 3-(3-thienyl)benzoic acid
    • 3-Thiophen-3-yl-benzoic acid
    • m-3-Thienylbenzoesaeure
    • CHEBI:195141
    • PS-5921
    • SCHEMBL941444
    • 20608-89-3
    • BB 0222537
    • NCGC00374194-01
    • Z1258717002
    • 3-(Thiophen-3-yl)benzoicacid
    • FT-0752775
    • CS-0206757
    • AKOS004114078
    • 3-(3-thienyl)-benzoic acid
    • EN300-745645
    • F21097
    • MFCD04039153
    • DTXSID40398751
    • 3-thien-3-ylbenzoic acid, AldrichCPR
    • Benzoic acid, 3-(3-thienyl)-
    • DB-066262
    • MDL: MFCD04039153
    • Inchi: 1S/C11H8O2S/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13)
    • InChI Key: JYLQNWVVMDHMRQ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C=CC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 204.02500
  • Monoisotopic Mass: 204.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.303
  • Melting Point: 177 °C
  • Boiling Point: 364.2°Cat760mmHg
  • Flash Point: 174.1°C
  • Refractive Index: 1.635
  • PSA: 65.54000
  • LogP: 3.11330

3-(Thiophen-3-yl)benzoic acid Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi

3-(Thiophen-3-yl)benzoic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-(Thiophen-3-yl)benzoic acid

3-(Thiophen-3-yl)benzoic Acid: An Overview of Its Properties, Applications, and Recent Research

3-(Thiophen-3-yl)benzoic acid (CAS No. 20608-89-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure, exhibits a wide range of biological activities and has been the subject of numerous studies aimed at understanding its potential applications in drug development and other advanced technologies.

The molecular structure of 3-(Thiophen-3-yl)benzoic acid consists of a benzoic acid moiety linked to a thiophene ring. This combination endows the compound with unique electronic and steric properties, making it an attractive candidate for various chemical and biological applications. The thiophene ring, known for its aromaticity and electron-donating nature, contributes to the compound's stability and reactivity. Meanwhile, the carboxylic acid group provides functional versatility, enabling the formation of esters, amides, and other derivatives that can be tailored for specific purposes.

In recent years, 3-(Thiophen-3-yl)benzoic acid has been extensively studied for its potential therapeutic applications. One notable area of research is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(Thiophen-3-yl)benzoic acid could be a promising candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 3-(Thiophen-3-yl)benzoic acid has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation. These findings highlight the potential of 3-(Thiophen-3-yl)benzoic acid as a lead compound in the development of novel anticancer therapies.

In addition to its biological activities, 3-(Thiophen-3-yl)benzoic acid has found applications in materials science. The unique electronic properties of thiophene derivatives make them suitable for use in organic electronics, particularly in the fabrication of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Recent studies have shown that incorporating 3-(Thiophen-3-yl)benzoic acid into polymer blends can enhance the performance of these devices by improving charge transport and stability.

The synthesis of 3-(Thiophen-3-yl)benzoic acid is well-documented in the literature and can be achieved through various methods. One common approach involves the coupling reaction between 3-bromobenzoic acid and thiophene using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura reaction. This method provides high yields and excellent purity, making it suitable for large-scale production. Other synthetic routes include electrophilic aromatic substitution reactions and transition-metal-free coupling reactions.

The physicochemical properties of 3-(Thiophen-3-yl)benzoic acid, including its solubility, melting point, and thermal stability, have been thoroughly characterized. These properties are crucial for optimizing its use in various applications. For instance, its solubility in polar solvents such as dimethyl sulfoxide (DMSO) makes it amenable to biological assays and drug formulation studies. Additionally, its thermal stability ensures that it remains intact under typical reaction conditions used in synthetic chemistry.

In conclusion, 3-(Thiophen-3-yl)benzoic acid (CAS No. 20608-89-3) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and other advanced fields. Its unique molecular structure confers valuable biological activities such as anti-inflammatory and anticancer properties, while its electronic properties make it suitable for use in organic electronics. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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